molecular formula C15H16O B2704792 (2,4-Dimethylphenyl)(phenyl)methanol CAS No. 67135-97-1

(2,4-Dimethylphenyl)(phenyl)methanol

Cat. No.: B2704792
CAS No.: 67135-97-1
M. Wt: 212.292
InChI Key: ZNEBOEANKGYAAM-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(phenyl)methanol is an organic compound with the molecular formula C15H16O. It is a type of benzyl alcohol where the benzyl group is substituted with two methyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethylphenyl)(phenyl)methanol can be synthesized through the reduction of the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an ethanol solution at temperatures ranging from 45°C to 60°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: (2,4-Dimethylphenyl)(phenyl)methanone.

    Reduction: (2,4-Dimethylphenyl)(phenyl)methane.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) on the benzyl alcohol can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylphenyl)(phenyl)methanol
  • (2,4-Dimethylphenyl)(phenyl)methanone
  • (2,4-Dimethylphenyl)(phenyl)methane

Uniqueness

(2,4-Dimethylphenyl)(phenyl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of the hydroxyl group also adds to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBOEANKGYAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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